molecular formula C17H17NO3S B5729077 methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No. B5729077
M. Wt: 315.4 g/mol
InChI Key: LUGPYZXWGDKOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as MCC-555, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its potent and selective activity against specific enzymes or signaling pathways, making it a promising candidate for drug development. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. These include:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential.
3. Evaluation of its efficacy and safety in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Development of novel derivatives of this compound with improved potency and selectivity.
5. Investigation of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent and selective activity against specific enzymes or signaling pathways makes it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in clinical trials.

Synthesis Methods

Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of cyclobutylamine with 2-bromo-4-phenylthiophene-3-carboxylic acid followed by esterification with methanol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo.

properties

IUPAC Name

methyl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-17(20)14-13(11-6-3-2-4-7-11)10-22-16(14)18-15(19)12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGPYZXWGDKOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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